1-(6-amino-1H-indol-1-yl)ethanone

Description

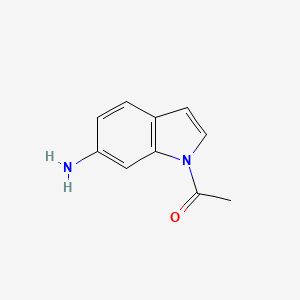

1-(6-Amino-1H-indol-1-yl)ethanone is an indole-derived compound characterized by an acetyl group (ethanone) at the 1-position of the indole ring and an amino group (-NH₂) at the 6-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 175.19 g/mol.

Properties

IUPAC Name |

1-(6-aminoindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBRQEGSKHTTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-amino-1H-indol-1-yl)ethanone can be achieved through various methods. One common approach involves the reaction of 6-nitroindole with acetic anhydride, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as toluene or acetonitrile .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the conversion of starting materials to the desired indole derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(6-amino-1H-indol-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-(6-amino-1H-indol-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(6-amino-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Indole derivatives with ethanone substituents exhibit diverse bioactivities depending on the position and nature of substituents. Below is a comparative analysis of key analogs:

Key Findings from Comparative Studies

- Positional Effects: N1 vs. C3 Substitution: Ethanone at N1 (as in the target compound) vs. C3 (e.g., ) alters electronic properties and steric interactions. C3-substituted thioethers exhibit potent antimalarial activity (pIC₅₀ > 8) due to enhanced binding to Plasmodium targets . Amino vs. Nitro Groups: Amino groups (electron-donating) at C6 may improve solubility or hydrogen-bonding capacity, while nitro groups (electron-withdrawing) at C5/C7 enhance electrophilicity, influencing redox properties and target affinity .

- Biological Activity: Antimalarial Potency: 3-Substituted indolyl-α-thioethers () outperform chloroquine, with pIC₅₀ values up to 8.2127. The thioether moiety and nitro groups likely contribute to π-π stacking and hydrophobic interactions with parasite enzymes . Enzyme Inhibition: Phenolic ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) show α-glucosidase inhibition, where hydroxylation increases activity by 30–50% compared to methoxylated analogs .

- Synthetic Accessibility: Methylation (e.g., 1-(1-methyl-1H-indol-3-yl)ethanone) and sulfonylation (e.g., 1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone) at the indole nitrogen are achievable via potassium t-butoxide/TDA-1 or NaH/p-toluenesulfonyl chloride, respectively, with yields >80% .

Pharmacological and Industrial Relevance

- Antimalarial Candidates: 3-Substituted indolyl ethanones with thioethers () are promising leads for drug-resistant malaria.

- Cancer Therapy: DNA-PK inhibitors like 1-(2-hydroxy-4-morpholin-4-yl-phenyl)ethanone enhance radiotherapy efficacy without standalone toxicity .

- Antioxidant/Antibacterial Applications: Schiff base derivatives of naphthalenyl ethanones () demonstrate moderate activity against E. coli and Salmonella Typhi.

Biological Activity

1-(6-amino-1H-indol-1-yl)ethanone, also known as indole-3-acetamide, is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole ring substituted with an amino group and an ethanone moiety, which contributes to its interaction with various biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating its efficacy, the compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) | Comparison Antibiotic | MIC (μM) |

|---|---|---|---|

| MRSA | 15.625 | Vancomycin | 10 |

| Escherichia coli | 5 | Gentamicin | 2 |

| Staphylococcus epidermidis | 31.108 | Ciprofloxacin | 0.381 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans and other fungi. The derivatives of the compound exhibited MIC values that suggest effectiveness comparable to fluconazole, a commonly used antifungal agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Protein Synthesis : The compound appears to disrupt protein synthesis in bacteria, leading to cell death.

- Disruption of Biofilm Formation : It has been shown to inhibit biofilm formation in MRSA and Staphylococcus epidermidis, which is critical for bacterial virulence and resistance .

Case Studies

A recent case study investigated the effects of this compound on biofilm-producing strains. The study found that treatment with the compound resulted in significant reductions in biofilm biomass compared to untreated controls. This suggests that the compound may be effective not only in treating infections but also in preventing biofilm-associated complications .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate metabolic stability. Studies suggest that the compound is well-distributed in tissues and has a favorable half-life, making it a candidate for further development as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.